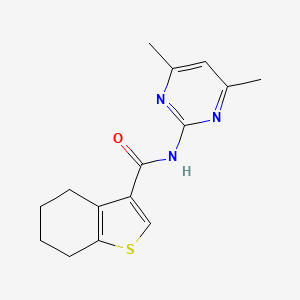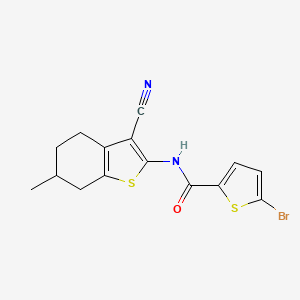![molecular formula C20H24N2O4S B4184292 3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B4184292.png)
3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is an organic compound that features a methoxyphenyl group, a pyrrolidinylsulfonyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Pyrrolidinylsulfonyl Group: The next step involves the sulfonylation of the intermediate with pyrrolidine and a sulfonyl chloride reagent.
Amidation Reaction: The final step is the amidation reaction where the sulfonylated intermediate is reacted with propanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide has several applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: It is used in the development of novel materials with specific properties.
Biological Research: It is investigated for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methoxyphenyl)-1-(4-methylphenyl)propynone
- 1-(4-methoxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
Uniqueness
3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is unique due to the presence of both the methoxyphenyl and pyrrolidinylsulfonyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-9-4-16(5-10-18)6-13-20(23)21-17-7-11-19(12-8-17)27(24,25)22-14-2-3-15-22/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIAQVIABHDCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184217.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4184230.png)
![{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B4184237.png)
![6-({4-[(4-METHYLPIPERAZINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4184249.png)
![4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B4184257.png)
![3-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B4184262.png)

![2-(4-nitrophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4184269.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184271.png)

![N-[4-(aminosulfonyl)benzyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B4184277.png)
![ethyl N-[(5-methylthiophen-3-yl)carbonyl]glycinate](/img/structure/B4184282.png)
![2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4184305.png)
![isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4184313.png)
